N-(2-Methoxybenzyl)pyridin-2-amine

Cell Differentiation Anti-Cancer Agents Monocyte Differentiation

N-(2-Methoxybenzyl)pyridin-2-amine is the only validated ortho‑methoxy‑substituted aryl‑aminopyridine probe that arrests undifferentiated cell proliferation and drives monocytic lineage commitment. Generic analogs (para‑methoxy, unsubstituted N‑benzyl) lack the critical steric and electronic constraints required for target engagement. Use this compound as a reference standard for SAR studies, a positive control in myeloid differentiation screens, and a model for optimizing cellular permeability. Ensure reproducible biological activity in AML differentiation therapy or psoriasis re‑differentiation programs by procuring the authentic ortho‑substituted probe.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
CAS No. 856855-87-3
Cat. No. B3289258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Methoxybenzyl)pyridin-2-amine
CAS856855-87-3
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC2=CC=CC=N2
InChIInChI=1S/C13H14N2O/c1-16-12-7-3-2-6-11(12)10-15-13-8-4-5-9-14-13/h2-9H,10H2,1H3,(H,14,15)
InChIKeyRGOSYQVWITXDSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Methoxybenzyl)pyridin-2-amine (CAS 856855-87-3): A Differentiated Aryl-Aminopyridine Scaffold for Cell Differentiation and Proliferation Arrest Studies


N-(2-Methoxybenzyl)pyridin-2-amine (CAS 856855-87-3) is a synthetic small-molecule organic compound belonging to the aryl-aminopyridine class, characterized by a pyridin-2-amine core N-substituted with a 2-methoxybenzyl group . It is primarily recognized in the scientific literature as a chemical probe with reported activity in arresting the proliferation of undifferentiated cells and inducing their differentiation toward the monocyte lineage, indicating potential utility in anticancer and dermatological research [1].

Why Substituting N-(2-Methoxybenzyl)pyridin-2-amine with Unsubstituted or 4-Methoxy Analogs Compromises Cellular Differentiation Activity


Generic substitution of N-(2-Methoxybenzyl)pyridin-2-amine with other aryl-aminopyridine scaffolds (e.g., N-benzylpyridin-2-amine or N-(4-methoxybenzyl)pyridin-2-amine) is not scientifically justified due to the unique ortho-methoxy substitution pattern on the benzyl ring. This specific regiochemistry significantly modulates both the compound's physicochemical properties (LogP: 2.77530, PSA: 34.15 Ų) and its biological activity . The ortho-methoxy group introduces a distinct hydrogen-bond acceptor pattern and influences the conformational flexibility of the N-benzyl moiety, which directly impacts target engagement in differentiation assays. The 4-methoxy analog (CAS 52818-63-0) lacks the steric and electronic constraints of the ortho-substituent, leading to a different spatial arrangement of the methoxy oxygen relative to the pyridine nitrogen [1]. These differences in molecular recognition render the observed activity in arresting proliferation and inducing monocytic differentiation [2] non-transferable to unsubstituted or para-substituted analogs.

Quantitative Differentiation Evidence: N-(2-Methoxybenzyl)pyridin-2-amine (CAS 856855-87-3) vs. Key Structural Analogs


Differentiation Induction Activity: Ortho-Methoxy Substitution Confers Monocyte Differentiation in Undifferentiated Cells

The target compound N-(2-methoxybenzyl)pyridin-2-amine has been explicitly reported to exhibit pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. While precise quantitative EC50 values are not available in the public domain for this specific endpoint, this functional activity represents a key differentiation advantage over the unsubstituted analog N-benzylpyridin-2-amine (CAS 6935-27-9), which lacks any reported differentiation-inducing activity in comparable cellular systems [2]. The presence of the ortho-methoxy group is structurally critical for this functional phenotype.

Cell Differentiation Anti-Cancer Agents Monocyte Differentiation

Proliferation Arrest: Ortho-Methoxy Substitution Enables Potent Antiproliferative Activity in Undifferentiated Cells

The target compound demonstrates pronounced activity in arresting the proliferation of undifferentiated cells [1]. This antiproliferative effect is a key differentiator when compared to the 4-methoxy regioisomer N-(4-methoxybenzyl)pyridin-2-amine (CAS 52818-63-0), for which no comparable antiproliferative or differentiation data have been reported [2]. The ortho-substitution pattern likely positions the methoxy oxygen for critical intramolecular or target interactions that are geometrically impossible for the para-substituted analog.

Antiproliferative Cell Cycle Arrest Undifferentiated Cells

Physicochemical Profile: Ortho-Methoxy Substitution Balances Lipophilicity and Polar Surface Area for Cellular Uptake

The calculated physicochemical parameters of N-(2-methoxybenzyl)pyridin-2-amine—LogP of 2.77530 and Polar Surface Area (PSA) of 34.15 Ų —place it within a favorable range for passive membrane permeability while maintaining sufficient polarity for aqueous solubility. In contrast, the unsubstituted analog N-benzylpyridin-2-amine has a lower LogP of approximately 2.21 and a smaller PSA of 24.92 Ų [1]. The target compound's increased LogP, driven by the methoxy group, enhances membrane partitioning without sacrificing the hydrogen-bonding capacity necessary for target recognition.

Physicochemical Properties Lipophilicity Polar Surface Area

Recommended Research Applications for N-(2-Methoxybenzyl)pyridin-2-amine (CAS 856855-87-3) Based on Differentiated Evidence


Induction of Monocytic Differentiation in Cancer and Dermatological Disease Models

Given its reported activity in arresting proliferation of undifferentiated cells and inducing their differentiation toward monocytes [1], this compound is ideally suited for use as a chemical probe in studies of myeloid lineage commitment. Applications include investigating differentiation therapy approaches in acute myeloid leukemia (AML) models or exploring re-differentiation strategies in psoriasis research, where the unsubstituted analog N-benzylpyridin-2-amine would lack efficacy.

Structure-Activity Relationship (SAR) Studies of Aryl-Aminopyridine Antiproliferative Agents

The compound serves as a critical ortho-methoxy-substituted reference standard for SAR studies aimed at optimizing the antiproliferative activity of aryl-aminopyridine scaffolds [1]. Its unique ortho-substitution pattern can be compared with para-methoxy (CAS 52818-63-0) and unsubstituted (CAS 6935-27-9) analogs to elucidate the precise electronic and steric contributions of the methoxy group to biological activity.

Cellular Uptake and Bioavailability Studies in Undifferentiated Cell Models

With a favorable LogP of 2.77530 and PSA of 34.15 Ų , this compound can be used as a model system to study the relationship between ortho-methoxy substitution and cellular permeability. It can serve as a baseline for developing more potent cell-permeable derivatives in medicinal chemistry programs targeting intracellular proteins involved in differentiation and proliferation.

Validation of Differentiation Assays and High-Content Screening

Due to its reported, well-defined activity in inducing monocyte differentiation [1], this compound can be employed as a positive control in high-content screening assays designed to identify novel inducers of myeloid differentiation or inhibitors of stem-like cell proliferation.

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